N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline
Overview
Description
N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline: is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline typically involves the reaction of 2,5-dimethylphenol with 3-(2-methoxyethoxy)aniline in the presence of a suitable base and solvent . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in this synthesis include ethanol, methanol, or other polar solvents.
Base: Bases such as sodium hydroxide or potassium carbonate are often employed to deprotonate the phenol and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the aniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-ethoxyethoxy)aniline
- N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-hydroxyethoxy)aniline
- N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-chloroethoxy)aniline
Uniqueness
N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its methoxyethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-15-8-9-16(2)20(12-15)24-17(3)14-21-18-6-5-7-19(13-18)23-11-10-22-4/h5-9,12-13,17,21H,10-11,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEGJYCQETUENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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